molecular formula C24H16N2O3 B5237320 4-[(E)-1-cyano-2-[4-[(2-cyanophenyl)methoxy]phenyl]ethenyl]benzoic acid

4-[(E)-1-cyano-2-[4-[(2-cyanophenyl)methoxy]phenyl]ethenyl]benzoic acid

Cat. No.: B5237320
M. Wt: 380.4 g/mol
InChI Key: HBSYYOUACGEEDI-XKZIYDEJSA-N
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Description

4-[(E)-1-cyano-2-[4-[(2-cyanophenyl)methoxy]phenyl]ethenyl]benzoic acid is an organic compound with a complex structure that includes multiple aromatic rings and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-cyano-2-[4-[(2-cyanophenyl)methoxy]phenyl]ethenyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-cyano-2-[4-[(2-cyanophenyl)methoxy]phenyl]ethenyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[(E)-1-cyano-2-[4-[(2-cyanophenyl)methoxy]phenyl]ethenyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-1-cyano-2-[4-[(2-cyanophenyl)methoxy]phenyl]ethenyl]benzoic acid involves its interaction with specific molecular targets. The cyano groups and aromatic rings allow the compound to bind to various enzymes and receptors, potentially inhibiting or activating their functions . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-1-cyano-2-[4-[(2-cyanophenyl)methoxy]phenyl]ethenyl]benzoic acid is unique due to its specific arrangement of cyano groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-[(E)-1-cyano-2-[4-[(2-cyanophenyl)methoxy]phenyl]ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O3/c25-14-20-3-1-2-4-21(20)16-29-23-11-5-17(6-12-23)13-22(15-26)18-7-9-19(10-8-18)24(27)28/h1-13H,16H2,(H,27,28)/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSYYOUACGEEDI-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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